2,5-Dimethylpiperazine
Overview
Description
2,5-Dimethylpiperazine is a chemical compound that features a piperazine ring with two methyl groups attached to it. The piperazine ring is a six-membered heterocycle containing two nitrogen atoms opposite each other. The methyl groups in 2,5-dimethylpiperazine are located at the 2nd and 5th positions of the ring, which is indicative of its name. This compound is of interest due to its structural properties and potential applications in various fields, including pharmaceuticals and materials science .
Synthesis Analysis
The synthesis of 2,5-dimethylpiperazine derivatives has been explored in several studies. For instance, a novel organic-inorganic hybrid compound containing 2,5-dimethylpiperazine was synthesized and characterized using single crystal X-ray diffraction, revealing a three-dimensional network formed through complex hydrogen bonding interactions . Another study described the synthesis of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, which is a model compound for a specific polymer, using X-ray diffractometer data . Additionally, the synthesis of trans-1-amino-4-benzyl-2,6-dimethylpiperazine as an intermediate for semi-synthetic rifamycins was reported, highlighting the importance of 2,5-dimethylpiperazine derivatives in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 2,5-dimethylpiperazine has been determined using X-ray diffraction methods. The molecule is centrosymmetric with the piperazine ring adopting a chair conformation. The methyl groups are positioned equatorially, which is a stable configuration for such substituents . In the case of the hybrid compound [C6H16N2]BiCl5, the piperazine ring also maintains a chair conformation within the crystal structure . The flattened-chair conformation of the trans-2,5-dimethylpiperazine ring was observed in the structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine .
Chemical Reactions Analysis
The reactivity of 2,5-dimethylpiperazine has been explored through its involvement in the synthesis of various derivatives. For example, triazene derivatives were synthesized by reacting 2,5-dimethylpiperazine with diazonium salts, resulting in a series of 1,4-di[2-aryl-1-diazenyl]-trans-2,5-dimethylpiperazines characterized by spectroscopic methods . These reactions demonstrate the versatility of 2,5-dimethylpiperazine as a building block for more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,5-dimethylpiperazine and its derivatives have been studied extensively. The crystal and molecular structures provide insights into the stability and potential intermolecular interactions, such as hydrogen bonding and van der Waals contacts . The vibrational spectrum and NMR spectroscopy have been used to characterize the compounds further, confirming the presence of distinct chemical environments within the molecules . Additionally, the antioxidant activity of certain derivatives has been investigated, showing significant activities in various assays .
Scientific Research Applications
1. Application in Therapeutic Intervention for Neurodegenerative Disorders
- Summary of Application : The compound (2R,5S)-2,5-dimethylpiperazine-1,4-diium dinitrate (RSDPN), which includes 2,5-Dimethylpiperazine, has been synthesized and investigated for its physicochemical and biological properties . This compound is a novel inorganic-organic hybrid material .
- Methods of Application : The material was synthesized under mild conditions and crystallized to the monoclinic system with space group P 2 1 / c . Various analysis techniques such as Hirshfeld surfaces analysis (HS), Atoms-In-Molecules (AIM), Reduced Density Gradient (RDG), and Electron Localized Function (ELF) were utilized to visualize and quantify the intermolecular interactions and types of hydrogen bonds that contribute to the stability and cohesion of the structure .
- Results or Outcomes : The compound exhibits remarkable stability and strong electrophilic activity, both of which are common characteristics in physiologically active compounds . Molecular docking analysis suggests that RSDPN inhibitors hold potential for the treatment of Parkinson’s, Schizophrenia, and Alzheimer’s disease .
2. Application in Structural Dimensionality of Hybrid Metal Halides
- Summary of Application : The trans-2,5-dimethylpiperazine has been selected for different metal halide anions with the aim to analyze its influence on different inorganic networks .
- Methods of Application : Five new trans-2,5-dimethylpiperazine-1,4-diium based compounds with [CuBr 4] 2−, [CdBr 4] 2−, [CuBr 2] −, [AgCl 2] −, and [AgBr 2] − have been synthesized, structurally characterized and compared to eight previously reported compounds .
- Results or Outcomes : Despite the different crystal structures, the dimensionalities (from 0D to 2D) of the inorganic networks of these hybrid materials could be rationalized according to only two parameters: the oxidation state (+1 or +2) and the coordination sphere (tetrahedron or octahedron) of the metal ions .
Safety And Hazards
Future Directions
The templating effect of trans-2,5-dimethylpiperazine on the structural dimensionality of hybrid metal halides has been studied, and it has been found to influence the inorganic networks . This suggests potential future directions in the synthesis of various inorganic networks using 2,5-Dimethylpiperazine as a templating agent .
properties
IUPAC Name |
2,5-dimethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMWYRLQHIXVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861721 | |
Record name | Piperazine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpiperazine | |
CAS RN |
106-55-8, 1119702-25-8 | |
Record name | 2,5-Dimethylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethylpiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 2,5-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Piperazine, 2,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,5-dimethylpiperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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